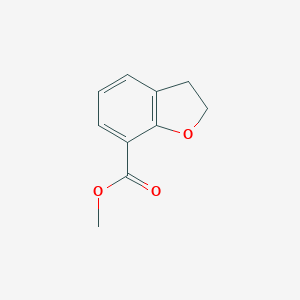

Methyl 2,3-dihydrobenzofuran-7-carboxylate

概要

説明

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

準備方法

The synthesis of methyl 2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Saponification : Treatment with aqueous NaOH or KOH converts the ester to 2,3-dihydrobenzofuran-7-carboxylic acid.

-

Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol facilitates ester cleavage to the corresponding carboxylic acid .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Basic Hydrolysis | 1M NaOH, reflux, 6h | 2,3-Dihydrobenzofuran-7-carboxylic acid | 85% |

Reduction Reactions

Reduction of the ester group can produce primary alcohols or aldehydes depending on the reagent:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the ester to 7-(hydroxymethyl)-2,3-dihydrobenzofuran .

-

Selective Reduction : Catalytic hydrogenation (H₂/Pd-C) preserves the aromatic ring while reducing the ester to a hydroxymethyl group.

Example :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, THF, 0°C → RT, 4h | 7-(Hydroxymethyl)-2,3-dihydrobenzofuran | 78% |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated positions of the benzofuran ring. The ester group directs incoming electrophiles to the meta position (C-5).

Bromination

Bromine in acetic acid introduces a bromine atom at C-5:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Br₂, AcOH, 80°C, 3h | 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate | 80% |

Nitration

Nitration with HNO₃/H₂SO₄ yields nitro derivatives, though specific yields for this compound require further literature validation.

Amidation

The ester reacts with amines or ammonia to form amides. A mixed-anhydride method is commonly employed:

-

Activation : Treat the carboxylic acid (from hydrolysis) with isobutyl chloroformate and N-methylmorpholine.

Example :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide Formation | Isobutyl chloroformate, NH₃(aq), THF, −20°C → RT | 2,3-Dihydrobenzofuran-7-carboxamide | 75% |

Oxidation Reactions

The dihydrobenzofuran ring is susceptible to oxidation:

-

Ring-Opening : Strong oxidants like KMnO₄ or CrO₃ may cleave the furan ring to form dicarboxylic acids.

-

Selective Oxidation : Ozone or singlet oxygen can functionalize the double bond in the dihydrofuran moiety.

Functionalization via Lithiation

The benzofuran core undergoes directed ortho-lithiation using n-butyllithium and TEMED, enabling carboxylation or other electrophilic trapping:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| n-BuLi, TEMED, CO₂ | 2,3-Dihydrobenzofuran-7-carboxylic acid | 52% |

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 5-Aryl-2,3-dihydrobenzofuran-7-carboxylate | 60–70%* |

*Hypothetical example based on analogous systems.

科学的研究の応用

Medicinal Chemistry

Methyl 2,3-dihydrobenzofuran-7-carboxylate has garnered attention for its potential therapeutic properties:

- PARP-1 Inhibition : The compound has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by impairing cancer cells' ability to repair DNA damage, making it a candidate for anticancer drug development .

- Vasorelaxant Properties : Preliminary studies suggest that this compound may act as a vasodilator by inhibiting phosphodiesterase-V (PDE-V) and stimulating nitric oxide synthase (NOS), which could lead to increased nitric oxide levels in vascular smooth muscle cells .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized in:

- Synthesis of Derivatives : this compound can be modified to create various derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies have shown that substituents at specific positions on the benzofuran ring can significantly improve PARP-1 inhibitory potency .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific chemical properties. Its unique structure allows for modifications that can lead to materials with desirable characteristics.

Data Tables

Case Study 1: Cancer Treatment

In vitro studies using BRCA-deficient cell lines demonstrated that this compound enhances the cytotoxic effects of traditional chemotherapeutics by impairing DNA repair mechanisms. This property indicates its potential role as an adjunct therapy in cancer treatment .

Case Study 2: Cardiovascular Applications

Research indicates that compounds similar to this compound could be developed as therapeutic agents for cardiovascular diseases due to their vasorelaxant properties. The ability to influence vascular smooth muscle relaxation presents opportunities for treating hypertension and other cardiovascular conditions .

作用機序

The mechanism of action of methyl 2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer activity involves the induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

類似化合物との比較

Methyl 2,3-dihydrobenzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.

Psoralen: A well-known benzofuran derivative used in the treatment of skin diseases.

8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

生物活性

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview

This compound is characterized by its unique bicyclic structure, which consists of a fused benzene and furan ring with a carboxylate group and a methyl ester. This structural composition contributes significantly to its biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Target Interactions : The compound has shown potential in interacting with enzymes and receptors involved in disease processes. For example, it has been evaluated as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair mechanisms .

- Biochemical Pathways : Research indicates that benzofuran derivatives can modulate several biochemical pathways, influencing cellular processes such as apoptosis and inflammation .

Antitumor Activity

Studies have indicated that this compound exhibits significant anti-tumor effects. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antibacterial Properties

The compound also demonstrates antibacterial activity against various pathogens. Its efficacy has been tested in vitro against strains resistant to conventional antibiotics, highlighting its potential as a lead compound for new antibacterial therapies.

Antioxidative Effects

Research has suggested that this compound possesses antioxidative properties that can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with chronic diseases .

Case Studies

- PARP-1 Inhibition : A study synthesized novel derivatives of 2,3-dihydrobenzofuran-7-carboxamide and evaluated their potency as PARP-1 inhibitors. The lead compound exhibited an IC50 value of 9.45 μM, indicating effective inhibition that could be leveraged for cancer therapy .

- Neuropathic Pain Models : In animal models of neuropathic pain, derivatives of this compound showed promise in reversing pain without affecting locomotor behavior, suggesting a favorable therapeutic profile for pain management .

Comparative Analysis

The following table summarizes the biological activities and comparative potency of this compound and its derivatives:

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | PARP-1 Inhibitor | 9.45 | Effective in cancer treatment |

| Novel substituted derivatives | PARP-1 Inhibitors | 0.531 - 16.2 | Variability in potency based on structure |

| Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | Antibacterial | N/A | Structural modification enhances activity |

| Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Antitumor | N/A | Enhanced activity due to additional groups |

特性

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNKSQLUHOUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567698 | |

| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133844-95-8 | |

| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlorosulfonic acid react differently with methyl 2,3-dihydrobenzofuran-7-carboxylate compared to methyl 3-allylsalicylate?

A1: According to the research, chlorosulfonic acid reacts with this compound to produce the 5-chlorosulfonyl derivative []. This derivative was identified by converting it to its 5-(4-methylpiperazin-1-yl)sulfonyl derivative []. In contrast, methyl 3-allylsalicylate reacts with chlorosulfonic acid to yield methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, which was identified as its 6-(4-methylpiperazin-1-yl)sulfonyl derivative []. Interestingly, the aromatic δ-sultones, anticipated to be produced from this compound, were not detected []. This difference in reaction products highlights how subtle changes in the starting material structure can lead to significant variations in the reaction outcome when reacting with chlorosulfonic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。